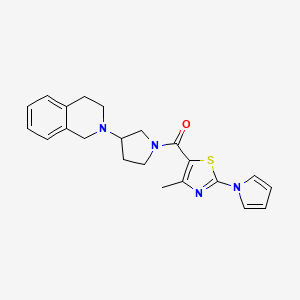

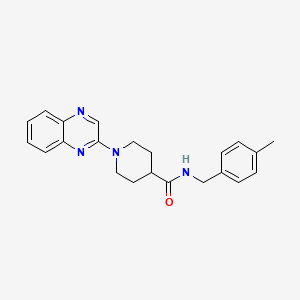

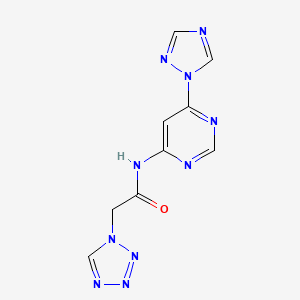

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H24N4OS and its molecular weight is 392.52. The purity is usually 95%.

BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Novel derivatives containing pyrazoline and pyridine analogues, similar in structure to the chemical of interest, have been synthesized and shown to possess significant antibacterial and antifungal activity. These compounds, including ones with quinoline moieties, were effective against various bacterial and fungal strains, with some demonstrating low cytotoxicity in preliminary studies (Desai et al., 2016).

Enzyme Inhibition and Binding Studies

Studies involving similar structures have been conducted to understand enzyme interactions. For instance, specific compounds have been identified as inverse agonists at human cannabinoid CB1 receptors, providing insights into receptor binding and inhibition (Landsman et al., 1997).

Synthesis and Optimization of Heterocyclic Compounds

Research into structurally similar compounds has led to the development of potent and selective inhibitors for certain enzymes, such as aldosterone synthase. These inhibitors are of interest for treating conditions like hyperaldosteronism and myocardial fibrosis. The fine-tuning of selectivity and potency of these inhibitors is a key area of study (Lucas et al., 2011).

Exploration of Novel Synthetic Pathways

Efforts in the synthesis of complex heterocyclic compounds have led to the development of new synthetic methods and intermediates. For example, improvements in the synthesis of pyrrolidinylmethyl-tetrahydroisoquinoline, a related compound, have been reported, highlighting advancements in organic synthesis techniques (Ta, 2013).

Therapeutic Potential and Molecular Interactions

Similar compounds have been explored for their potential therapeutic applications. For instance, certain derivatives have been studied as selective butyrylcholinesterase inhibitors with anti-amyloid beta aggregation activity, which could be relevant for Alzheimer's disease treatment (Jiang et al., 2019).

Synthesis of Novel Heterocycles

The synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline, a compound structurally related to the query chemical, have been studied, showcasing the generation of novel heterocyclic systems (Zaki et al., 2014).

Mécanisme D'action

Mode of action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction. If the target is a receptor, the compound might act as an agonist or antagonist, modulating the receptor’s activity .

Biochemical pathways

Again, the specific pathways affected by this compound would depend on its targets. Given the structural motifs in the compound, it could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The presence of the pyrrolidine and 1,3-thiazole rings could potentially influence these properties .

Result of action

The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .

Propriétés

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c1-16-20(28-22(23-16)24-10-4-5-11-24)21(27)26-13-9-19(15-26)25-12-8-17-6-2-3-7-18(17)14-25/h2-7,10-11,19H,8-9,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUYKKFFTCXKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)

![1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2684053.png)

![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2684068.png)

![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)